

Understanding the modified adenosine monophosphate in Microcin C7

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Compound of Interest

Compound Name: Microcin C7

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Microcin C7 (McC7) is a potent, ribosomally synthesized antimicrobial peptide (AMP) that employs a "Trojan horse" strategy to deliver a toxic payload into susceptible Gram-negative bacteria.[1][2] Produced by *Escherichia coli* strains harboring the *mccABCDE* gene cluster, its activity stems from a unique, post-translationally modified adenosine monophosphate (AMP) that acts as a non-hydrolyzable mimic of an aminoacyl-adenylate intermediate, effectively halting protein synthesis.[3][4] This document provides a comprehensive overview of the structure, biosynthesis, and mechanism of action of this modified nucleotide, along with relevant quantitative data and experimental methodologies.

Chemical Structure of the Modified Nucleotide

Mature **Microcin C7** is a heptapeptide-nucleotide conjugate.[5] The core structure consists of a heptapeptide with the sequence MRTGNAD, where the C-terminal aspartate is linked to a modified adenosine monophosphate.[6]

Key structural features include:

- **Peptide-Nucleotide Linkage:** The α -carboxyl group of the C-terminal aspartate is connected to the AMP through a stable N-acyl phosphoramidate bond.[5][6]

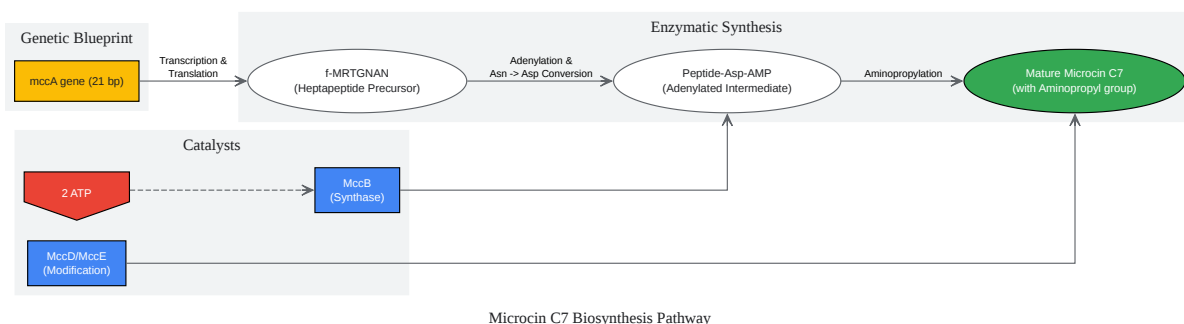
- **N-terminal Modification:** The methionine at the N-terminus of the peptide is formylated (f-Met).^{[5][6]} This formyl group is crucial for efficient processing by the biosynthetic enzyme MccB.^[7]
- **Phosphate Modification:** The phosphate group of the AMP is further modified by the addition of an aminopropyl group, a reaction involving the MccD and MccE proteins.^{[5][6]} This aminopropylation enhances the inhibitory activity of the processed antibiotic tenfold.^[6]

Once inside a target cell, peptidases cleave the peptide carrier, releasing the toxic payload: a stable, non-hydrolyzable aspartyl-adenylate analog.^{[1][8]}

Biosynthesis Pathway

The biosynthesis of McC7 is a multi-step enzymatic process encoded by the *mcc* gene cluster.^{[3][5]} The pathway transforms a simple peptide precursor into the final, potent antibiotic.

- **Peptide Precursor Synthesis:** The *mccA* gene, one of the shortest protein-encoding genes known, is transcribed and translated to produce a 7-amino-acid precursor peptide, f-MRTGNAN.^{[5][8]}
- **AMP Conjugation by MccB:** The MccB enzyme is the central catalyst in McC7 maturation.^[9]^[10] In a remarkable two-step reaction that consumes two molecules of ATP, MccB adenylates the C-terminal asparagine (Asn) of the MccA peptide.^[11] This process involves the formation of a peptidyl-succinimide intermediate and results in the conversion of the C-terminal Asn to an aspartate (Asp) linked to AMP via the stable N-acyl phosphoramidate bond.^{[6][11]}
- **Aminopropylation:** The MccD and MccE proteins are responsible for the final modification, adding an aminopropyl group to the phosphate moiety of the peptide-AMP conjugate.^[5]
- **Export:** The mature McC7 is exported from the producing cell by the MccC efflux pump, a member of the major facilitator superfamily.^[5]



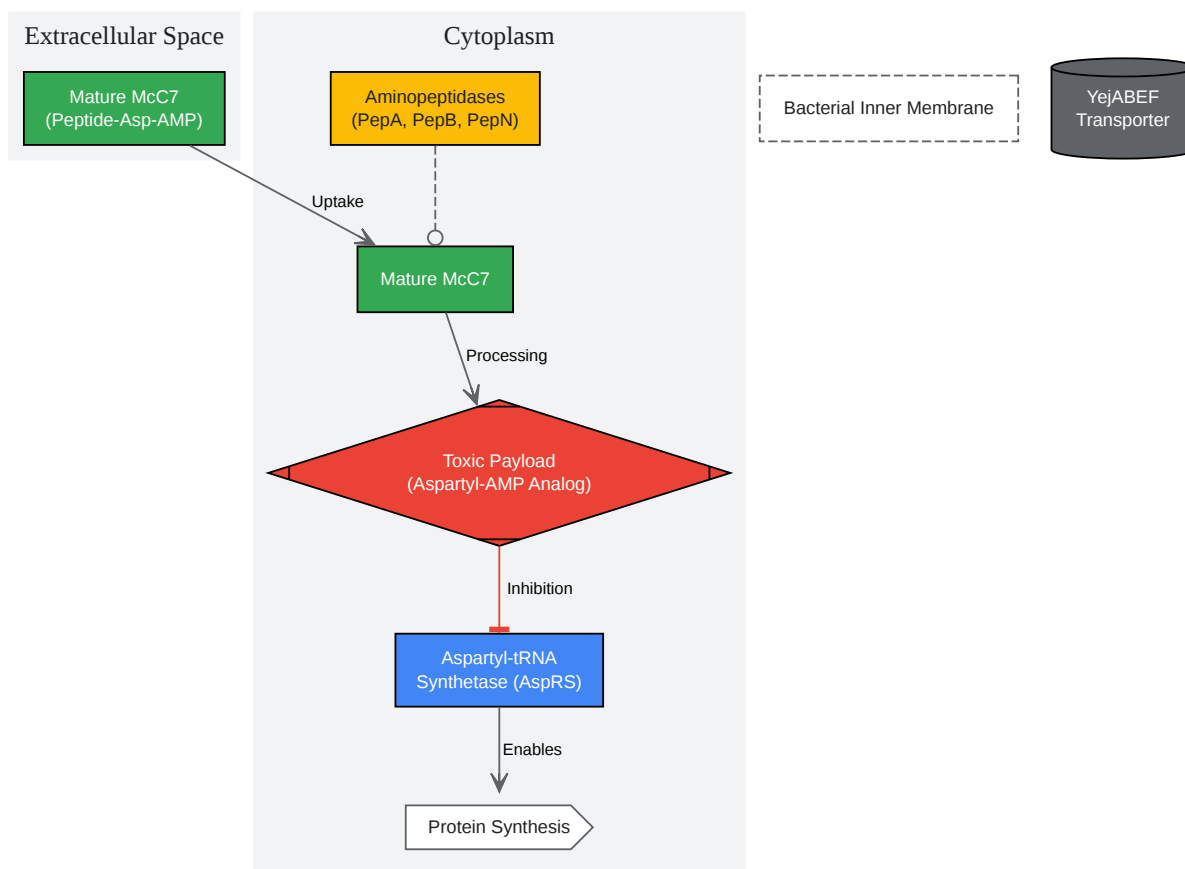
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A simplified diagram of the McC7 biosynthesis pathway.

Mechanism of Action: The Trojan Horse Strategy

McC7 exerts its antimicrobial effect by deceiving the target cell into importing it, after which it releases its toxic component.[1][3]

- **Uptake:** The heptapeptide portion of McC7 is recognized by the YejABEF inner membrane ABC transporter of susceptible bacteria, which actively transports the entire molecule into the cytoplasm.[1][6][12]
- **Intracellular Processing:** Once inside the cell, the antibiotic is processed. Peptide deformylase removes the N-terminal formyl group.[6][12] Subsequently, cellular aminopeptidases, such as PepA, PepB, and PepN, progressively degrade the peptide carrier.[6][12]
- **Payload Release:** Cleavage of the bond between the sixth and seventh amino acids releases the active toxin: the modified, non-hydrolyzable aspartyl-adenylate.[6][12]
- **Target Inhibition:** This toxic molecule mimics aspartyl-adenylate, the natural intermediate in the charging of tRNA^{Asp}. [8] It binds to the aspartyl-tRNA synthetase (AspRS), inhibiting its function and preventing the aminoacylation of tRNA^{Asp}. [1][4][5] The accumulation of uncharged tRNA^{Asp} halts protein synthesis, leading to cell death.[8]



Microcin C7 'Trojan Horse' Mechanism of Action

[Click to download full resolution via product page](#)The "Trojan Horse" mechanism of **Microcin C7**.

Quantitative Data

The biological activity of McC7 and its derivatives has been quantified in various studies. Nanomolar concentrations of McC7 are effective against susceptible Gram-negative bacteria. [2][3]

Compound/Variant	Activity Metric	Value	Target/Context	Citation
Wild-Type Microcin C7	Antimicrobial Activity	Nanomolar concentrations	Gram-negative bacteria (E. coli, Salmonella, etc.)	[2][3]
R2A Variant	Minimum Inhibitory Concentration (MIC)	12.5 µg/mL	E. coli Yej+rimL-	[13]
R2T Variant	Minimum Inhibitory Concentration (MIC)	25 µg/mL	E. coli Yej+rimL-	[13]
R2Q Variant	Minimum Inhibitory Concentration (MIC)	25 µg/mL	E. coli Yej+rimL-	[13]
Heptapeptide (MR)	Lethal Concentration	5.34 mM	E. coli BL21	[1]
Dietary Microcin C7	Supplementation Level	2, 4, or 6 mg/kg	Broiler chickens	[3]
Dietary Microcin C7	Supplementation Level	250 - 500 mg/kg	Weaned piglets	[14]

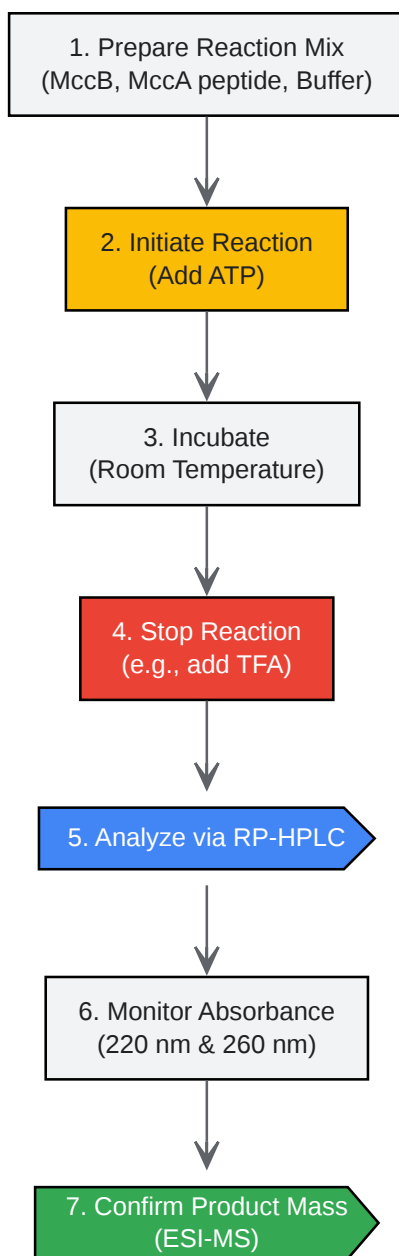
Key Experimental Protocols

A. MccB In Vitro Activity Assay

This protocol is used to characterize the enzymatic activity of MccB in converting the MccA peptide precursor.

- Reaction Components:

- Purified MccB enzyme (e.g., 5 μ M).[15]
- MccA peptide substrate (e.g., 250 μ M).[15]
- ATP (e.g., 5 mM).[15]
- Reaction Buffer: 75 mM Tris-HCl (pH 8.0), 5 mM $MgCl_2$, 2.5 mM TCEP.[15]
- Procedure:
 - Combine the enzyme, substrate, and buffer components.
 - Initiate the reaction by adding ATP.
 - Incubate at room temperature for a defined time course (e.g., 20 minutes).[15]
 - Stop the reaction (e.g., by adding an acid like trifluoroacetic acid - TFA).
- Analysis:
 - Analyze the reaction mixture using analytical reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
 - Monitor product formation by absorbance at 220 nm (for the peptide) and 260 nm (for the adenosine moiety).[15]
 - Identify products by comparing retention times to standards and confirm mass using electrospray ionization mass spectrometry (ESI-MS).[15]



Workflow: MccB In Vitro Activity Assay

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Experimental workflow for the MccB in vitro assay.

B. Determination of Minimum Inhibitory Concentration (MIC)

This method quantifies the antimicrobial activity of Mcc7 or its variants.

- Materials:

- McC7-sensitive indicator strain (e.g., *E. coli* Yej+rimL-).[13]
- Growth medium (e.g., Muller-Hinton broth).[1]
- Purified McC7 variants of known concentrations.
- Microtiter plates (e.g., 96-well).
- Procedure (Broth Microdilution):
 - Prepare a two-fold serial dilution of the McC7 variant in the growth medium in the wells of a microtiter plate.
 - Inoculate each well with a standardized suspension of the indicator bacteria (e.g., 1×10^6 CFU/mL).[1]
 - Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).
 - Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[1]
- Analysis:
 - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[13]

C. Site-Directed Mutagenesis of *mccA*

This protocol is used to create McC7 variants to study structure-activity relationships.

- Objective: Systematically replace codons in the *mccA* gene to alter the amino acid sequence of the peptide precursor.[5][12]
- Procedure:
 - Design primers containing the desired nucleotide changes for the *mccA* gene sequence.
 - Use a plasmid containing the *mcc* gene cluster as a template for polymerase chain reaction (PCR) with the mutagenic primers.

- Digest the parental (non-mutated) template DNA using an enzyme like DpnI, which specifically cleaves methylated DNA.
- Transform the resulting mutated plasmids into a suitable E. coli host strain.
- Sequence the plasmids from the resulting colonies to confirm the desired mutation.
- Express and purify the new McC7 variant for activity testing.[12]

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